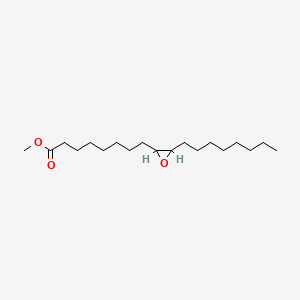

Methyl 9,10-epoxystearate

Description

Contextualization of Methyl 9,10-Epoxystearate (B1258512) within Oleochemistry and Sustainable Chemistry

Methyl 9,10-epoxystearate is an organic compound classified as an epoxidized fatty acid methyl ester. lookchem.com It is derived from methyl oleate (B1233923), a common fatty acid methyl ester sourced from renewable vegetable oils. This positions the compound firmly within the field of oleochemistry, which focuses on the synthesis of chemicals from natural fats and oils. The drive towards sustainability in the chemical industry has highlighted the importance of bio-based chemicals like this compound, which serve as eco-friendly alternatives to petroleum-derived products. lp.edu.ua

Industrially, it is utilized as a biobased epoxide for creating plasticizers and lubricants, and as a precursor for polyurethanes. acs.org Its origin from renewable raw materials is a significant advantage for producing environmentally sound consumer products. abiosus.org The synthesis of this compound is typically achieved through the catalytic epoxidation of methyl oleate.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₆O₃ |

| Molecular Weight | 312.49 g/mol |

| CAS Number | 2500-59-6 lookchem.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Melting Point | 15-16.5 °C lookchem.com |

| Boiling Point | 386.7°C at 760 mmHg lookchem.com |

| Density | 0.937 g/cm³ lookchem.com |

Academic Significance of Epoxide Functionality in Long-Chain Esters

The academic interest in this compound stems from the high reactivity of its epoxide (or oxirane) ring. mdpi.com This three-membered ring is highly strained and therefore susceptible to nucleophilic attack, making it a versatile functional group in organic synthesis. cymitquimica.com This reactivity allows for a wide array of chemical transformations, providing a convenient starting point for the synthesis of various biodegradable derivatives. acs.org

The epoxide group's ability to undergo ring-opening reactions is fundamental to its utility. cymitquimica.com In biological contexts, enzymes such as epoxide hydrolase can catalyze the hydrolysis of the epoxide to form the corresponding diol, methyl 9,10-dihydroxystearate (B1259267). mdpi.com Research has also shown that long-chain epoxy fatty acid methyl esters can be metabolized by soluble epoxide hydrolase (sEH) into potentially more toxic diols, making them subjects of study in toxicology. acs.orgucanr.edu The versatility and reactivity of the oxirane ring have led to it being dubbed the "lord of the chemical rings" in the context of industrial organic synthesis. mdpi.com

Research Objectives Pertaining to this compound Transformations

The transformative potential of this compound is the focus of extensive academic research. Key objectives include exploring its various chemical reactions and the synthesis of novel derivatives.

A major area of investigation is its use in polymer chemistry. Researchers have focused on the solvent-free, catalytic copolymerization of this compound with different cyclic anhydrides, such as phthalic anhydride (B1165640) and succinic anhydride. abiosus.org This process yields polyesters with low glass transition temperatures, suitable for creating flexible materials.

Another significant research avenue is the study of its ring-opening reactions under various catalytic conditions. researchgate.net The products of these reactions are highly dependent on the reaction environment. For instance:

In the presence of methanol (B129727) and an acid catalyst, the primary product is methyl methoxyhydroxystearate. researchgate.net

In the absence of an alcohol, the reaction can yield methyl 9- and 10-oxostearates.

Using amines as nucleophiles results in the formation of β-amino alcohols. acs.org

The oxidative cleavage of this compound is also a subject of study. Using specific catalysts, it can be cleaved to produce valuable industrial chemicals like methyl 9-oxononanoate (B1257084) and nonanal. Furthermore, its behavior under simulated gastric conditions is being investigated to understand the fate and chemical modifications of oxidized lipids from dietary sources. mdpi.com These research efforts aim to unlock the full potential of this bio-based compound for applications ranging from biolubricants to advanced polymers. rsc.org

Table 2: Selected Research Findings on this compound Transformations

| Transformation | Catalyst / Conditions | Key Product(s) | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Copolymerization | (salen)CrIIICl / n-Bu4NCl, neat, 116°C | Polyester (B1180765) | 71% (20h) | abiosus.org |

| Ring-Opening | Synthetic saponite (B12675438) acid clay, with methanol | Methyl methoxyhydroxystearate | 90% conversion (5 min), 84% selectivity | researchgate.net |

| Ring-Opening | Synthetic saponite acid clay, no methanol | Methyl 9- and 10-oxostearates | 66% conversion (1h) | |

| Ring-Opening | Zinc(II) perchlorate (B79767) hexahydrate, with amines | β-amino alcohols | Not specified | acs.org |

| Oxidative Cleavage | WO₃/MCM-41, H₂O₂ | Methyl 9-oxononanoate, Nonanal | 78.4% yield (20 min) |

| Hydrolysis | Simulated gastric fluid (low pH) | Methyl 9,10-dihydroxystearate | 17.8–58.8% loss of epoxide | mdpi.com |

Properties

IUPAC Name |

methyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2500-59-6 | |

| Record name | Methyl 9,10-epoxyoctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-epoxystearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 9,10 Epoxystearate

Conventional Epoxidation Routes from Unsaturated Fatty Acid Methyl Esters

Catalytic Epoxidation Systems

Heterogeneous Catalysis in Epoxidation (e.g., Ti-MCM-41)

The use of solid catalysts that operate in a different phase from the reactants, known as heterogeneous catalysis, offers significant advantages in the epoxidation of methyl oleate (B1233923), the precursor to Methyl 9,10-epoxystearate (B1258512). These advantages include ease of catalyst separation from the product mixture, potential for catalyst recycling, and often, enhanced stability. Among the various materials, titanium-containing silica (B1680970) catalysts, particularly Ti-MCM-41, have demonstrated considerable efficacy.

Titanium-silica catalysts, created by grafting titanocene dichloride onto mesoporous silica (MCM-41), have been successfully employed in the epoxidation of methyl oleate using aqueous hydrogen peroxide as the oxidizing agent. rsc.org Research has shown that these materials exhibit good catalytic activity, leading to high conversions and selectivities for methyl epoxystearate. rsc.org By optimizing reaction conditions, such as the catalyst to substrate ratio, yields of up to 91% in epoxide have been achieved with Ti-MCM-41. rsc.org A notable feature of this catalytic system is its high stereoselectivity, with a preference for the formation of the cis-epoxide, reaching up to 80%. rsc.org

The performance of Ti-MCM-41 is influenced by its well-ordered mesoporous structure, which allows for favorable interactions between the organic substrate and the catalyst. rsc.org The epoxidation reaction using these catalysts can be carried out under environmentally friendly conditions, further enhancing their appeal. d-nb.info

Table 1: Performance of Ti-containing Silica Catalysts in Methyl Oleate Epoxidation

| Catalyst | Oxidant | Conversion (%) | Selectivity (%) | Epoxide Yield (%) | Stereoselectivity (cis-epoxide, %) |

| Ti/MCM-41 | Aqueous H₂O₂ | High | Good | Up to 91 | 80 |

| Ti-HMS | Cumene (B47948) hydroperoxide | Favorable | High | - | - |

Data compiled from multiple studies to illustrate typical performance. rsc.orgfigshare.com

Green Chemistry Approaches to Methyl 9,10-Epoxystearate Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for the synthesis of this compound. These approaches focus on the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste.

Enzymatic catalysis presents a green alternative to conventional chemical methods for epoxidation. Lipases, in particular, have been effectively used to catalyze the epoxidation of methyl oleate. The chemo-enzymatic epoxidation using immobilized lipase from Candida antarctica (Novozym® 435) and hydrogen peroxide is a well-studied system. tandfonline.comlu.se This method can achieve almost complete epoxidation at temperatures ranging from 40–60°C. tandfonline.comlu.se

The reaction temperature plays a crucial role, with higher temperatures generally leading to shorter reaction times. lu.se However, a drawback of this system is the potential for the lipase to catalyze the hydrolysis of the product, forming epoxystearic acid as a byproduct. tandfonline.com Furthermore, the immobilized enzyme has shown a tendency to lose activity upon recycling. tandfonline.comlu.se Despite these challenges, the enzymatic route offers high selectivity under mild conditions. mdpi.com

Table 2: Effect of Temperature on Lipase-Catalyzed Epoxidation of Methyl Oleate

| Temperature (°C) | Reaction Time for Near Complete Conversion | Main Product | Byproduct |

| 40-60 | Shorter at higher temperatures | This compound (EME) | Epoxystearic acid (EA) |

Based on findings from studies on chemo-enzymatic epoxidation. tandfonline.comlu.se

Eliminating organic solvents from chemical processes is a key goal of green chemistry. Solvent-free epoxidation of methyl oleate has been successfully demonstrated, often in conjunction with enzymatic catalysis. tandfonline.comlu.se Conducting the reaction without a solvent simplifies product isolation and reduces the environmental impact of the process. researchgate.net In the chemo-enzymatic epoxidation of methyl oleate, a solvent-free medium allows for almost complete conversion to the epoxide. tandfonline.comlu.se This approach is particularly efficient for methyl oleate because the resulting epoxide is a liquid, which avoids the product solidification issues that can occur with oleic acid. researchgate.net The combination of enzymatic catalysis and solvent-free conditions represents a significant advancement in the sustainable production of this compound. researchgate.net

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up. The synthesis of this compound has been successfully adapted to a continuous flow system.

A process involving the homogeneously Ru-catalyzed epoxidation of methyl oleate has been transferred from batch to a continuous flow setup. d-nb.info In this system, methyl oleate can be converted to this compound with up to 97% conversion within a residence time of just 14 minutes, demonstrating excellent selectivity. d-nb.info This rapid conversion corresponds to a high space-time yield of 190 g h⁻¹ L⁻¹. d-nb.info The modular nature of the flow setup allows for the targeted production of the epoxide intermediate. d-nb.info This methodology showcases the potential of flow chemistry to intensify the production of oleochemicals safely and efficiently, particularly when handling potentially hazardous reagents like hydrogen peroxide at elevated temperatures. d-nb.info

Stereoselective Synthesis of this compound Isomers

The double bond in methyl oleate can be epoxidized to form two stereoisomers: cis- and trans-Methyl 9,10-epoxystearate. Controlling the stereochemical outcome of the epoxidation is a significant aspect of its synthesis. As mentioned earlier, the use of Ti/MCM-41 as a heterogeneous catalyst has been shown to provide high stereoselectivity, with a notable preference for the cis-epoxide (80%). rsc.org The formation of specific isomers can be critical for subsequent chemical transformations and the properties of the final products derived from this compound. researchgate.net

Chemical Transformations and Reaction Pathways of Methyl 9,10 Epoxystearate

Ring-Opening Reactions of the Epoxide Moiety

The high reactivity of the epoxide ring in methyl 9,10-epoxystearate (B1258512) is primarily due to significant ring strain. jove.com This inherent strain serves as a driving force for ring-opening reactions, which can be initiated by either electrophilic or nucleophilic attack. jove.comfiveable.me These reactions alleviate the ring strain and result in the formation of more stable, difunctionalized stearate (B1226849) derivatives.

Acid-Catalyzed Ring-Opening Reactions

Acid-catalyzed ring-opening of methyl 9,10-epoxystearate is a prominent transformation that proceeds through the protonation of the epoxide oxygen. jove.comfiveable.melibretexts.orglibretexts.org This initial step enhances the leaving group ability of the oxygen atom, facilitating the subsequent nucleophilic attack. jove.com The reaction mechanism can exhibit characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways, depending on the reaction conditions and the structure of the epoxide. libretexts.orglibretexts.org The regioselectivity of the attack is influenced by both steric and electronic factors. jove.com

In the presence of an alcohol, such as methanol (B129727), and an acid catalyst, this compound undergoes a ring-opening reaction to form a hydroxy-ether derivative. researchgate.netcnr.it Specifically, the reaction with methanol yields methyl methoxyhydroxystearate. researchgate.netcnr.it The reaction proceeds via the protonation of the epoxide oxygen, followed by the nucleophilic attack of methanol on one of the epoxide carbons. jove.com Studies using synthetic acid saponite (B12675438) clays (B1170129) as catalysts have demonstrated high efficiency, achieving 90% conversion of the epoxide in just 5 minutes, with a selectivity of 84% towards methyl methoxyhydroxystearate. researchgate.netcnr.it

Table 1: Acid-Catalyzed Methoxylation of this compound

| Catalyst | Reaction Time | Conversion (%) | Selectivity to Methyl Methoxyhydroxystearate (%) | Reference |

|---|---|---|---|---|

| Synthetic Acid Saponite Clay | 5 min | 90 | 84 | researchgate.netcnr.it |

In the absence of a strong nucleophile like an alcohol, acid catalysts can promote the isomerization of this compound to form ketone derivatives, specifically a mixture of methyl 9-oxostearate and methyl 10-oxostearate. researchgate.netcsic.es This transformation, known as the Meinwald rearrangement, involves an acid-promoted opening of the epoxide ring to form a carbocation intermediate, followed by a 1,2-hydride shift. acs.orgnih.gov The reaction is typically slower than the alcoholysis reaction. For instance, using an acid saponite clay catalyst, a 66% conversion of the epoxide was achieved after 1 hour, yielding the isomeric keto-stearates as the main products. researchgate.net Various Lewis acids, such as those based on copper, zinc, and ytterbium, have also been shown to effectively catalyze this rearrangement. csic.es

Table 2: Acid-Catalyzed Isomerization of this compound

| Catalyst | Reaction Time | Conversion (%) | Main Products | Reference |

|---|---|---|---|---|

| Synthetic Acid Saponite Clay | 1 h | 66 | Methyl 9- and 10-Oxostearate | researchgate.net |

| Homogeneous Lewis Acids (e.g., triflates) | < 24 h | > 90 | Methyl 9- and 10-Oxostearate | csic.es |

Heterogeneous acid catalysts are widely employed in the ring-opening reactions of this compound due to their environmental benefits, reusability, and ease of separation from the reaction mixture. researchgate.netgoogle.compatsnap.com

Saponite Clays: Synthetic acid saponite clays have proven to be highly effective and environmentally benign catalysts for the ring-opening of this compound. researchgate.netcnr.itgoogle.com They exhibit excellent activity in both alcoholysis and isomerization reactions, often outperforming traditional homogeneous mineral acids like H\textsubscript{2}SO\textsubscript{4}. researchgate.netgoogle.com In the presence of methanol, these clays can achieve high conversions and selectivities to the corresponding hydroxy-ether in very short reaction times. researchgate.netcnr.it

Amberlyst: Amberlyst-15, a sulfonic acid-based ion-exchange resin, is another effective heterogeneous catalyst for these transformations. google.compatsnap.com It is recognized for being a non-toxic, chemically and physically stable catalyst that can be easily recycled. researchgate.netarkat-usa.org Amberlyst-15 has been successfully used for the ring-opening of epoxidized oils with alcohols, demonstrating its utility in producing valuable derivatives. google.compatsnap.com

Alumina (B75360): Active alumina has also been reported as a catalyst for the rearrangement of epoxides to carbonyl compounds. nih.gov

The use of these solid acid catalysts represents a significant advancement towards greener and more sustainable chemical processes for the valorization of fatty acid derivatives. researchgate.netgoogle.compatsnap.com

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring. fiveable.melibretexts.org This process results in the formation of a wide range of functionalized stearate derivatives.

Alcohols are common nucleophiles used in the ring-opening of this compound to produce hydroxy-ether compounds. This reaction can be catalyzed by both acids and bases.

Reaction with Butanol: The ring-opening reaction of epoxidized soybean oil, which contains epoxidized oleic acid moieties similar to this compound, with 1-butanol (B46404) has been reported. google.com

Reaction with Poly(ethylene glycols) (PEGs): The reaction of alkyl oleate (B1233923) epoxides with poly(ethylene glycols) of varying chain lengths has been used to synthesize nonionic surfactants. researchgate.netlincoln.ac.uk This solventless, heterogeneously catalyzed process can afford surfactant yields of at least 80% with minimal side products. researchgate.net The reaction is typically carried out by heating the PEG, adding a catalyst, and then introducing the epoxide. lincoln.ac.uk

These reactions highlight the versatility of the epoxide group in creating a diverse library of molecules with potential applications as surfactants and other specialty chemicals. researchgate.netlincoln.ac.uk

Reaction with Amines (e.g., Aliphatic, Cyclic, Aromatic Amines to β-Amino Alcohols)

The reaction of this compound with amines is a significant transformation that yields β-amino alcohols. These products are valuable intermediates in the synthesis of various biologically active compounds. csic.es The aminolysis of epoxides can be catalyzed to proceed efficiently. acs.org

A study demonstrated the synthesis of various β-amino alcohols from methyl 9,10-epoxy octadecanoate by reacting it with a range of aliphatic, cyclic, and aromatic amines. acs.org This reaction was effectively catalyzed by zinc(II) perchlorate (B79767) hexahydrate under solvent-free conditions, highlighting an environmentally favorable approach. acs.orgvulcanchem.com The amines used included butylamine, octylamine, pyrrolidine, piperidine, morpholine, p-chloroaniline, p-anisidine, benzylamine, and aniline. acs.org The resulting products were isomeric mixtures of methyl 9-(amino)-10-hydroxyoctadecanoate and methyl 10-(amino)-9-hydroxyoctadecanoate. acs.org The use of a catalyst like zinc(II) perchlorate hexahydrate facilitates the ring-opening of the epoxide by the amine nucleophile. acs.orgorganic-chemistry.org

The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-amino alcohol. growingscience.com The regioselectivity of this reaction can be influenced by the nature of the amine and the reaction conditions.

Table 1: Examples of β-Amino Alcohols Synthesized from this compound and Various Amines acs.org

| Amine | Product (Isomeric Mixture) |

|---|---|

| Butylamine | Methyl 9-(butylamino)-10-hydroxyoctadecanoate / Methyl 10-(butylamino)-9-hydroxyoctadecanoate |

| Octylamine | Methyl 10-hydroxy-9-(octylamino)octadecanoate / Methyl 9-hydroxy-10-(octylamino)octadecanoate |

| Pyrrolidine | Methyl 10-hydroxy-9-(pyrrolidin-1-yl)octadecanoate / Methyl 9-hydroxy-10-(pyrrolidin-1-yl)octadecanoate |

| Piperidine | Methyl 10-hydroxy-9-(piperidin-1-yl)octadecanoate / Methyl 9-hydroxy-10-(piperidin-1-yl)octadecanoate |

| Morpholine | Methyl 10-hydroxy-9-morpholinooctadecanoate / Methyl 9-hydroxy-10-morpholinooctadecanoate |

| p-Chloroaniline | Methyl 9-(4-chlorophenylamino)-10-hydroxyoctadecanoate / Methyl 10-(4-chlorophenylamino)-9-hydroxyoctadecanoate |

| p-Anisidine | Methyl 10-hydroxy-9-(4-methoxyphenylamino)octadecanoate / Methyl 9-hydroxy-10-(4-methoxyphenylamino)octadecanoate |

| Benzylamine | Methyl 9-(benzylamino)-10-hydroxyoctadecanoate / Methyl 10-(benzylamino)-9-hydroxyoctadecanoate |

| Aniline | Methyl 10-hydroxy-9-(phenylamino)octadecanoate / Methyl 9-hydroxy-10-(phenylamino)octadecanoate |

Reaction with Organocuprates for Branched Derivatives

The reaction of this compound with organocuprates (R₂CuLi) provides a pathway for the synthesis of branched-chain hydroxy fatty acid esters. csic.es This reaction involves the nucleophilic attack of the organocuprate on the epoxide ring, leading to the formation of a new carbon-carbon bond.

Research has shown that reacting the epoxide of methyl oleate with organocuprates where R can be methyl, n-butyl, n-hexyl, or phenyl results in the formation of branched-chain hydroxy fatty acid esters. csic.es These reactions typically yield a mixture of two regioisomers. csic.esresearchgate.net The yields of these reactions have been reported to range from 40% to 73%, depending on the specific organocuprate used. csic.es In some studies, boron trifluoride diethyl etherate has been used in conjunction with organocuprate reagents to produce these novel branched-chain hydroxy acid derivatives. researchgate.net

Regioselectivity and Stereochemistry in Ring-Opening Reactions

The regioselectivity and stereochemistry of the ring-opening reactions of this compound are crucial aspects that determine the structure of the final products. These factors are influenced by the reaction conditions, particularly whether the reaction is carried out under acidic or basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the epoxide oxygen is first protonated. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom of the epoxide ring. libretexts.orglibretexts.orgmasterorganicchemistry.com This is because the transition state has some carbocation-like character, and the positive charge is better stabilized on the more substituted carbon. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked, resulting in a trans or anti addition of the nucleophile and the hydroxyl group. libretexts.orglibretexts.orgchemistrysteps.com

In contrast, under basic or nucleophilic conditions (with strong nucleophiles), the ring-opening follows an Sₙ2 mechanism. masterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.commasterorganicchemistry.com This also results in an inversion of stereochemistry at the site of attack, leading to a trans product. libretexts.orglibretexts.orgmasterorganicchemistry.com

For this compound, which is a disubstituted internal epoxide, the electronic and steric effects at the C9 and C10 positions are similar. However, slight differences can lead to mixtures of regioisomers. For instance, in the reaction with amines catalyzed by zinc(II) perchlorate, a mixture of 9-amino-10-hydroxy and 10-amino-9-hydroxy isomers is formed. acs.orgvulcanchem.com

Polymerization and Copolymerization of this compound

This compound serves as a valuable monomer for the synthesis of polymers, particularly polyesters, through ring-opening polymerization and copolymerization reactions. acs.org

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of epoxides like this compound can proceed through either cationic or anionic mechanisms, depending on the initiator used. The high reactivity of the strained epoxide ring facilitates these polymerization processes. scbt.com

In cationic ROP, an electrophilic initiator attacks the oxygen atom of the epoxide, generating a tertiary oxonium ion. The propagation then occurs through successive Sₙ2 attacks of the monomer on the activated polymer chain end.

Anionic ROP is initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide. This alkoxide then acts as the propagating species, attacking another monomer molecule.

The polymerization of epoxystearic acid has been studied, indicating that the primary reaction is the formation of linear polyesters through the reaction of the oxirane with the carboxyl group. acs.org

Copolymerization with Cyclic Anhydrides (e.g., Phthalic Anhydride) for Polyester (B1180765) Synthesis

This compound can be copolymerized with cyclic anhydrides, such as phthalic anhydride (B1165640), to produce polyesters. abiosus.orgnih.gov This alternating ring-opening copolymerization is an effective method for synthesizing polyesters with well-defined structures. Current time information in Bangalore, IN.mdpi.com The reaction involves the ring-opening of both the epoxide and the anhydride monomers to form ester linkages in the polymer backbone. rsc.org

The solvent-free copolymerization of this compound and phthalic anhydride has been demonstrated to yield polyesters with number-average molecular weights (Mₙ) ranging from 2000 to 10,000 g/mol . Current time information in Bangalore, IN. These polyesters exhibit low glass transition temperatures. Microwave-assisted synthesis has been shown to significantly reduce the reaction time for this copolymerization from hours to minutes. mdpi.comresearchgate.net

Table 2: Copolymerization of this compound (1) and Phthalic Anhydride (2) Current time information in Bangalore, IN.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mₙ (g/mol) |

|---|---|---|---|---|---|

| 1 | Toluene | 110 | 20 | 51 | 2250 |

| 2 | None | 112 | 19 | 71 | 2250 |

| 3 | None | 132 | 20 | 83 | 3250 |

| 4 | None | 150 | 20 | 89 | 4350 |

| 5 | None | 198 | 20 | 84 | 5050 |

Catalytic Systems for Polymerization (e.g., Chromium Salen Complexes)

Various catalytic systems have been developed to control the polymerization and copolymerization of epoxides. Among the most effective are chromium salen complexes, often used in combination with a co-catalyst. rsc.orgtudublin.iemdpi.commdpi.com

The (salen)Cr(III)Cl complex, in conjunction with a co-catalyst like tetrabutylammonium (B224687) chloride (n-Bu₄NCl), has been successfully used for the alternating copolymerization of this compound and cyclic anhydrides. abiosus.orgCurrent time information in Bangalore, IN. These catalyst systems are known for their ability to produce polyesters with controlled molecular weights and narrow polydispersity indices. rsc.org The mechanism is believed to involve the coordination and activation of both the epoxide and the anhydride by the chromium center. illinois.edu Kinetic studies have suggested that the rate-determining step is the ring-opening of the epoxide by the terminal carboxylate of the growing polymer chain. Current time information in Bangalore, IN. The flexibility of the salen ligand can influence the activity of the chromium catalyst. mdpi.com

Microwave-Assisted Polymerization Techniques

Microwave-assisted polymerization has emerged as a green and efficient method for chemical synthesis due to its rapid and uniform heating, which can lead to enhanced reaction rates and yields. mdpi.com This technique has been successfully applied to the ring-opening copolymerization of epoxides derived from fatty esters, such as this compound, with cyclic anhydrides. mdpi.comresearchgate.net

In a notable application, the solvent-free copolymerization of epoxides derived from waste cooking oil fatty esters with phthalic anhydride was conducted under microwave irradiation. mdpi.com This reaction utilized a (salen)CrIIICl catalyst and a co-catalyst, such as tetrabutylammonium chloride (n-Bu4NCl) or 4-(dimethylamino)pyridine (DMAP). mdpi.com The use of microwave heating dramatically reduced the reaction time from hours, as required by conventional heating methods, to just minutes. mdpi.comresearchgate.net For instance, a reaction carried out in a microwave oven at a set power of 200 W and a temperature of 100°C for 30 minutes yielded a viscous polymer. mdpi.com

The resulting polyesters exhibited molecular weights (Mw) ranging from 3100 to 6750 g/mol and dispersity values (Đ) between 1.18 and 1.92 when (salen)CrIIICl/n-Bu4NCl was used as the catalytic system. mdpi.com The temperature was found to be a critical parameter, with 90°C being identified as a suitable temperature for the copolymerization, yielding a polyester with an Mw of 6750 g/mol and a narrow dispersity of 1.25. mdpi.com This demonstrates the potential of microwave technology to produce bio-based polymers from renewable feedstocks like waste cooking oil in a more sustainable manner. mdpi.comresearchgate.net

Oxidative Cleavage Reactions

The oxidative cleavage of the epoxide ring in this compound is a significant transformation that yields valuable aldehyde products. This reaction typically involves the use of an oxidizing agent and a catalyst system to break the carbon-carbon bond of the oxirane ring.

Catalyst Systems for Oxidative Cleavage (e.g., WO₃/MCM-41, WO₃/SnO₂)

Several catalyst systems have been developed to efficiently carry out the oxidative cleavage of this compound. One prominent system involves tungsten trioxide (WO₃) supported on mesoporous materials. The WO₃/MCM-41 catalyst, in particular, has been shown to be effective when using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net This catalyst facilitates the cleavage under relatively mild conditions. The synthesis of methyl 9-oxononanoate (B1257084) from this compound has been achieved with a 78.4% yield at 80°C in just 20 minutes using this catalytic system.

Another innovative approach is the "release and capture" catalytic system, which consists of H₂O₂, WO₃, and mesoporous tin oxide (SnO₂). rsc.org This system is designed to enhance catalyst reusability in the solvent-free oxidative cleavage of this compound. rsc.org In this process, tungsten species leach from the WO₃ and, after the reaction, are adsorbed by the mesoporous SnO₂. rsc.org This allows for the easy separation and reuse of the catalyst, which has shown no significant decrease in activity after ten cycles. rsc.org

Tungstic acid (H₂WO₄) supported on Al-MCM-41 has also been utilized as a recyclable catalyst for the production of bio-based aldehydes from this compound at room temperature. rsc.org This system achieved over 99% conversion and more than 90% yield of aldehydes. rsc.org

Formation of Aldehyde and Keto-Products (e.g., Methyl 9-oxononanoate, Nonanal)

The primary products of the oxidative cleavage of this compound are methyl 9-oxononanoate and nonanal. researchgate.net The reaction proceeds through the acid-catalyzed ring-opening of the epoxide to form a diol intermediate, which then undergoes β-scission to yield the two aldehyde co-products.

Under optimal conditions using a WO₃/MCM-41 catalyst, the conversion of this compound can reach 99.4%, with a yield of 78.4% for methyl 9-oxononanoate. researchgate.net Similarly, the WO₃/SnO₂ "release and capture" system achieved complete conversion of the epoxide and an 80% yield of the aldehyde products. rsc.org These products, particularly methyl 9-oxononanoate, are valuable as polymer precursors and important feedstocks for the chemical industry. researchgate.net The co-product, nonanal, also finds application in the fragrance industry due to its natural scent. researchgate.netresearchgate.net

The table below summarizes the yields of major products from the oxidative cleavage of this compound using different catalyst systems.

| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (min) | Epoxide Conversion (%) | Aldehyde Yield (%) | Main Products |

| WO₃/MCM-41 | H₂O₂ | 80 | 20 | 99.4 researchgate.net | 78.4 (for Methyl 9-oxononanoate) researchgate.net | Methyl 9-oxononanoate, Nonanal researchgate.net |

| WO₃/SnO₂ | H₂O₂ | 70 | 20 | 100 rsc.org | 80 rsc.org | Nonanal, Methyl 9-oxononanoate rsc.org |

| H₂WO₄@Al-MCM-41 | H₂O₂ | 25-35 | 210-630 | >99 rsc.org | >90 rsc.org | Nonanal, Methyl 9-oxononanoate rsc.org |

| WO₃∙H₂O | H₂O₂ | 60 | 40 | 95 researchgate.netresearchgate.net | 70 researchgate.netresearchgate.net | Nonanal, Methyl 9-oxononanoate researchgate.netresearchgate.net |

Green Catalytic Systems for Sustainable Oxidative Cleavage

The development of green catalytic systems for oxidative cleavage aims to use environmentally benign oxidants and reusable catalysts, often under solvent-free conditions. rsc.orgresearchgate.net The use of hydrogen peroxide as an oxidant is a key feature of these systems, as its only byproduct is water. researchgate.net

The "release and capture" system utilizing WO₃ and mesoporous SnO₂ is a prime example of a sustainable approach. rsc.org By operating without an organic solvent and allowing for the effective reuse of the catalyst, it minimizes waste and environmental impact. rsc.org The catalyst demonstrated high stability, with no significant loss of activity over ten reuse cycles. rsc.org

Similarly, the use of hydrated forms of tungsten trioxide, such as WO₃∙H₂O, as a catalyst with H₂O₂ oxidant in a solvent-free process also represents a green method. researchgate.netresearchgate.net This system achieved a 95% conversion of methyl epoxystearate and a 70% yield of aldehyde products under mild conditions (60°C, 40 min). researchgate.netresearchgate.net The addition of Al-MCM-41 as an adsorbent to recover the dissolved tungsten anions further enhances the sustainability of this process by enabling catalyst recycling. researchgate.net These approaches highlight a shift towards more sustainable chemical production from renewable resources like vegetable oils. rsc.orgresearchgate.net

Isomerization and Rearrangement Studies of this compound

The epoxide ring of this compound is susceptible to isomerization and rearrangement reactions, particularly under acidic conditions, leading to the formation of keto-products. csic.esresearchgate.net In the absence of a nucleophile like methanol, the acid-catalyzed rearrangement of the epoxystearate yields a mixture of methyl 9-oxostearate and methyl 10-oxostearate as the primary products. researchgate.net

Studies using various catalysts have been conducted to investigate this transformation. researchgate.net Synthetic saponite acid clays have proven to be effective catalysts for this rearrangement. researchgate.net For example, using H-SAP (A), a type of synthetic acid clay, a 66% conversion of this compound was achieved after one hour, demonstrating its catalytic activity in promoting the rearrangement. researchgate.net

The Meinwald rearrangement, a specific type of acid-catalyzed epoxide rearrangement to a ketone, has also been studied for fatty epoxides like this compound. csic.es This reaction can be catalyzed by various Lewis acids. Research has shown that homogeneous Lewis acids, especially triflates, are highly efficient, leading to conversions over 90%. csic.es Heterogeneous catalysts, such as SAC-13, have also been employed, allowing for catalyst recycling and reuse. csic.es The stereochemistry of the oxirane ring (cis or trans) in simple epoxides like this compound did not significantly affect the rearrangement to the corresponding ketones, with total conversion observed in 2 hours. csic.es

The table below presents the conversion and selectivity data for the rearrangement of this compound using different catalysts in the absence of methanol.

| Catalyst | Conversion (%) (1h) | Selectivity (%) for Keto-Products | Reference |

| H-SAP (A) | 66 | Not Specified | researchgate.net |

| SiO₂-Al₂O₃ | Not Specified | Not Specified | researchgate.net |

| H₂SO₄ | Not Specified | Not Specified | researchgate.net |

| SAC-13 (1 mol%) | >90 (in 2h) | Not Specified | csic.es |

Catalytic Systems in Methyl 9,10 Epoxystearate Chemistry

Homogeneous Catalysis for Epoxidation and Transformations

Homogeneous catalysis plays a significant role in the epoxidation of methyl oleate (B1233923) and the subsequent transformations of methyl 9,10-epoxystearate (B1258512). These systems, where the catalyst is in the same phase as the reactants, often provide high selectivity and activity under mild conditions.

A notable example is the use of a ruthenium-based catalyst, formed in situ from ruthenium acetylacetonate (B107027) and dipicolinic acid, for the epoxidation of technical-grade methyl oleate. acs.orgacs.org This system employs hydrogen peroxide as a green oxidant and demonstrates excellent selectivity towards the formation of methyl 9,10-epoxystearate. acs.orgacs.org Research has focused on developing recycling strategies for this homogeneous catalyst to enhance its economic and environmental viability. A combined extraction-distillation technique has been reported as a successful method for catalyst recycling, allowing for a high total turnover number (TON) over multiple cycles with minimal catalyst leaching. acs.org

For the transformation of this compound, various homogeneous Lewis acids have been shown to be effective. For instance, the Meinwald rearrangement of the epoxide to form methyl 9(10)-oxostearates can be catalyzed by several metal triflates and perchlorates. csic.es As indicated in the table below, triflates, irrespective of the metal (copper, zinc, ytterbium), generally lead to high conversions in shorter reaction times compared to perchlorates. csic.es

| Catalyst (5 mol%) | Time (h) | Conversion (%) |

| Cu(OTf)₂ | 1 | >95 |

| Yb(OTf)₃ | 1 | >95 |

| Zn(OTf)₂ | 1 | >95 |

| Cu(ClO₄)₂ | 24 | >90 |

| Zn(ClO₄)₂ | 24 | >90 |

Table 1: Performance of various homogeneous Lewis acid catalysts in the rearrangement of this compound. Data sourced from csic.es.

Heterogeneous Catalysis for Synthesis and Derivatization

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation from the product mixture and potential for reuse. scispace.commdpi.com They are extensively used for both the synthesis of this compound and its conversion into other useful chemicals.

The epoxidation of methyl oleate can be achieved using various solid catalysts. Titanium-grafted silica (B1680970) supports, such as Ti-MCM-41, are effective when using alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP) as the oxidant, leading to stereospecific epoxidation. csic.esroyalsocietypublishing.org These catalysts have demonstrated high yields of up to 91% for this compound with significant stereoselectivity towards the cis-epoxide. royalsocietypublishing.orgcnr.it Other systems include alumina-supported copper catalysts using molecular oxygen csic.es and tungsten-based catalysts. a-star.edu.sg

The design of solid acid catalysts is crucial for promoting reactions such as the ring-opening of this compound. Synthetic saponite (B12675438) clays (B1170129), a type of layered silicate, have been developed as effective acid catalysts. rsc.orgresearchgate.net These materials can be synthesized hydrothermally and subsequently protonated to create active acid sites. They have proven highly efficient for the acid-catalyzed ring-opening of the epoxide in the presence of methanol (B129727), yielding methyl methoxyhydroxystearate with high conversion and selectivity. researchgate.net

Acid-functionalized nanoparticles represent another important class of heterogeneous catalysts. These materials offer the catalytic advantages of liquid acids while being recoverable and reusable solids. scirp.org Methods for their synthesis include:

Sulfonic Acid-Functionalized Silica Nanoparticles: These are typically prepared by coating silica nanoparticles with a sulfur-containing silane, such as 3-mercaptopropyltrimethoxysilane (MPTMS), followed by oxidation of the thiol groups to sulfonic acid groups. scirp.orgacs.org

Mesoporous Polymer-Based Solid Acids: These can be synthesized via copolymerization of monomers like divinylbenzene (B73037) with a sulfonated monomer (e.g., sodium p-styrene sulfonate) under solvothermal conditions, creating a hydrophobic material with high surface area and adjustable acid site concentration. acs.org

Sulfonated Carbon-Based Catalysts: Derived from biomass sources like palm kernel shells or sugarcane bagasse ash, these catalysts are produced through sulfonation and have been used in epoxidation reactions. mdpi.comresearchgate.net

These solid acid catalysts, including ZrMo-KIT-6 which exhibits abundant Brønsted acid sites, are designed to have high stability and activity for various acid-catalyzed transformations. rsc.org

A key advantage of heterogeneous catalysis is the ability to reuse and regenerate the catalyst, which is critical for industrial feasibility and sustainability. hep.com.cnrsc.org

Ion-Exchange Resins: Amberlite IR-120, a strongly acidic cation-exchange resin, has been used for epoxidation and can be reused multiple times without significant loss of activity. In some cases, the catalyst was reused for up to eight cycles, maintaining the ability to produce epoxidized products with high epoxy values. mdpi.com

Titanosilicate Zeolites (e.g., TS-1): The reusability of TS-1 catalysts in epoxidation reactions has been studied. While activity can decrease due to the blocking of micropores by byproducts, the catalyst can be regenerated. scispace.com Calcination at high temperatures (e.g., 550 °C) can effectively remove organic deposits and restore the catalytic activity to levels close to that of the fresh catalyst. hep.com.cn

"Release and Capture" Systems: An innovative system for the oxidative cleavage of this compound uses WO₃ as the active catalyst and mesoporous SnO₂ as a capture agent. The active tungsten species leaches into the reaction medium to perform the catalysis and is then re-adsorbed by the SnO₂. This system demonstrated no significant decrease in activity after ten reuse cycles. rsc.org

Biocatalysis in this compound Research (e.g., Epoxide Hydrolase)

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild, environmentally friendly conditions. In the context of this compound, enzymes are involved in both its synthesis and its breakdown.

Fungal unspecific peroxygenases (UPOs) have emerged as a biocatalytic route for the epoxidation of methyl oleate. These enzymes use hydrogen peroxide as the oxidant to insert an oxygen atom into the double bond. Another biocatalytic pathway involves a 9-lipoxygenase (LOX) and a peroxygenase. The LOX enzyme first synthesizes hydroperoxides from fatty acids like linoleic acid, which then act as the oxygen donor for the peroxygenase to epoxidize methyl oleate to methyl 9,10-epoxy stearate (B1226849). nih.gov

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. researchgate.net The activity of EHs on this compound is a key area of research. Studies have shown that rat lung microsomal enzymes can hydrate (B1144303) methyl cis-9,10-epoxystearate. capes.gov.br Mammalian soluble and membrane-bound EHs exhibit different stereochemical preferences when hydrolyzing 9,10-epoxystearic acid and its methyl ester. researchgate.net Interestingly, certain treatments, such as with methyl jasmonate in Vicia sativa seedlings, did not affect the activity of epoxide hydrolases on 9,10-epoxystearic acid. oup.com Similarly, administration of the drug clofibrate (B1669205) in rabbits enhanced the hydrolysis of cholesterol epoxide but not that of methyl cis-9,10-epoxystearate. nih.gov

| Enzyme | Function | Substrate(s) | Product |

| Unspecific Peroxygenase (UPO) | Epoxidation | Methyl Oleate, H₂O₂ | This compound |

| Lipoxygenase (LOX) / Peroxygenase | Epoxidation | Methyl Oleate, Linoleic Acid | This compound |

| Epoxide Hydrolase (EH) | Hydrolysis | This compound | Methyl 9,10-dihydroxystearate (B1259267) |

Table 2: Enzymes involved in the synthesis and transformation of this compound. Data sourced from nih.govresearchgate.net.

Green Catalysis Principles Applied to this compound Transformations

The principles of green chemistry are increasingly influencing the development of catalytic processes for this compound. wordpress.com The goal is to create more sustainable and environmentally benign methods for chemical synthesis.

Key green principles applied in this area include:

Use of Green Oxidants: Hydrogen peroxide (H₂O₂) is widely favored as an oxidant for the epoxidation of methyl oleate because its only byproduct is water. acs.orgacs.orgcnr.it This avoids the use of traditional peracids, which generate acidic waste that requires neutralization. acs.org

Solvent-Free or Green Solvents: Performing reactions without a solvent or in environmentally benign solvents reduces waste and simplifies purification. csic.esrsc.org The solvent-free ring-opening of this compound has been demonstrated. csic.es When solvents are necessary, choices like isobutyl acetate (B1210297) are explored as greener alternatives to chlorinated solvents. csic.es

Atom Economy and Tandem Reactions: Combining multiple reaction steps into a single tandem or sequential process improves efficiency by reducing the need for intermediate separation and purification steps. csic.es The sequential epoxidation-rearrangement of fatty esters using two different solid catalysts is an example of this approach. csic.es

Biocatalysis: The use of enzymes operates under mild conditions (temperature and pressure) and in aqueous media, offering a highly selective and green alternative to traditional chemical catalysis. semanticscholar.org

These strategies collectively contribute to making the synthesis and derivatization of this compound more aligned with the principles of sustainability and green chemistry. csic.es

Advanced Analytical Methodologies for Methyl 9,10 Epoxystearate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups of Methyl 9,10-epoxystearate (B1258512). These techniques provide detailed information on the atomic and molecular level, confirming the presence of the epoxide ring and other structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of Methyl 9,10-epoxystearate. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework. abiosus.orggsartor.org The chemical shifts of protons and carbons adjacent to the oxirane ring are particularly diagnostic. For instance, the protons on the epoxy group typically appear as a multiplet in the ¹H NMR spectrum. abiosus.org ¹³C NMR spectroscopy is also used to confirm the structure, with characteristic signals for the carbons of the oxirane ring. abiosus.orggsartor.org While NMR can confirm the presence of the oxirane group, it is often used in conjunction with other methods for complete isomer identification, as it can be challenging to distinguish individual epoxides by NMR alone. mdpi.com

Research on the copolymerization of this compound provides specific NMR data that is crucial for its characterization. abiosus.org The analysis of various derivatives and reaction products relies on the precise assignment of these NMR signals. researchgate.net

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR (125.7 MHz) | COOH3 | 174.1 |

| OCH3 | 51.3 | |

| CH2CO | 34.0 | |

| CH3 | 14.1 | |

| ¹H NMR (500.1 MHz) | OCH3 | 3.61 (s) |

| CH2CO | 2.25 (m) | |

| CH3 | 0.83 (t, J=7.4 Hz) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.govnih.gov The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. nsf.gov For this compound, the most important absorptions are those of the ester carbonyl group (C=O) and the C-O-C stretch of the epoxide ring. lp.edu.uauctm.edu The presence of a characteristic band confirms the successful epoxidation of the parent oleic acid methyl ester. dntb.gov.uarsc.orgresearchgate.net The spectra are often recorded by placing a thin layer of the sample between potassium bromide (KBr) plates. rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1740-1743 | mdpi.com |

| Epoxide Ring | C-O-C Asymmetric Stretch / Ring Vibration | ~832-880 | uctm.eduresearchgate.net |

| Alkyl C-H | C-H Stretch | ~2850-2950 |

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Fragmentation Patterns

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govnih.gov In electron ionization (EI) MS, the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (312.5 g/mol ). nih.gov Key fragment ions arise from the cleavage of the carbon-carbon bonds adjacent to the oxirane ring. uncst.go.ugresearchgate.net For example, cleavage on either side of the epoxy group in related molecules results in characteristic ions at m/z values of 155 and 185. researchgate.net While it can be difficult to distinguish between cis and trans isomers using mass spectrometry alone, the fragmentation patterns are crucial for locating the position of the epoxy group along the fatty acid chain. uncst.go.ug Tandem MS (MS/MS) provides even greater structural detail by isolating a specific ion and subjecting it to further fragmentation, which is useful for identifying components in complex mixtures and elucidating the structure of derivatives. soton.ac.uk

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 155 | 99.99 | Cleavage C-terminal to the epoxide ring [CH(O)CH(CH₂)₇COOCH₃]⁺ |

| 74 | 74.08 | McLafferty rearrangement of the methyl ester [CH₂=C(OH)OCH₃]⁺ |

| 87 | 42.82 | [CH₃OCO(CH₂)₂]⁺ |

| 69 | 39.37 | Alkenyl fragment |

| 97 | 35.49 | Alkenyl fragment |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and quantifying its concentration. The choice between gas and liquid chromatography depends on the volatility and polarity of the analyte and its derivatives.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives and Product Mixtures

Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a cornerstone for the analysis of this compound and its reaction products. nih.govmarinelipids.ca GC is highly effective for separating individual epoxides. nih.govresearchgate.net The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. One of the significant advantages of GC is its ability to separate the cis and trans isomers of this compound. uncst.go.ug Using specific capillary columns, such as a CP-Sil 88™, the trans isomer is known to elute before the cis isomer. uncst.go.ug GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification and quantification of epoxides and their degradation products, such as methyl 9,10-dihydroxystearate (B1259267), in complex matrices. gsartor.orgmdpi.comresearchgate.net

| Compound | Column | Conditions | Retention Time (min) | Reference |

|---|---|---|---|---|

| Methyl trans-9,10-epoxystearate | CP-Sil 88™ (100 m x 0.25 mm) | Temperature programmed | Elutes before cis isomer | uncst.go.ug |

| Methyl cis-9,10-epoxystearate | CP-Sil 88™ (100 m x 0.25 mm) | Temperature programmed | Elutes after trans isomer | uncst.go.ug |

| This compound | J&W DB-Wax | Isothermal at 230 °C | 6.1 | mdpi.comresearchgate.net |

| Methyl 9,10-dihydroxystearate | J&W DB-Wax | Isothermal at 230 °C | 12.2 | mdpi.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Species and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive derivatives of this compound. marinelipids.ca When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. abiosus.org Reverse-phase HPLC can be used to resolve the cis and trans isomers of this compound. A particularly advanced application of HPLC is the separation of enantiomers using a chiral stationary phase. This is crucial for studying the stereospecificity of enzymatic reactions involving the epoxide. For instance, the (9S,10R) and (9R,10S) enantiomers of methyl epoxystearate can be baseline-separated on a chiral column. researchgate.net This level of resolution is critical for understanding the biological activities and metabolic pathways of the different stereoisomers.

| Isomers | Column Type | Mobile Phase | Detection | Finding | Reference |

|---|---|---|---|---|---|

| Cis/Trans | Reverse-Phase | Not specified | MS | Resolves methyl cis-9,10-epoxystearate and trans-9,10-epoxystearate. | |

| Enantiomers | Chiral (e.g., Chiracel OB) | Hexane:propan-2-ol:acetic acid (99.7:0.2:0.1) | Not specified | Separates (9S,10R) and (9R,10S) enantiomers with retention times of 61 and 68 minutes, respectively. |

Chiral Chromatography for Enantiomeric Separation

The presence of two chiral centers at the C9 and C10 positions of the epoxide ring means that this compound can exist as a pair of enantiomers, (9R,10S)- and (9S,10R)-methyl epoxystearate for the cis-epoxide, and another pair for the trans-epoxide. Distinguishing between these enantiomers is critical, as biological systems often exhibit high stereospecificity. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for achieving this separation.

Research has demonstrated successful enantiomeric separation of this compound and related epoxy fatty acid esters using chiral stationary phases (CSPs). nih.govuliege.be Columns packed with cellulose (B213188) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(phenylcarbamate), are particularly effective. nih.govmsu.edu

In one study, the enantiomers of methyl 9,10-epoxy[1-¹⁴C]stearate were resolved using HPLC with a mobile phase consisting of hexane, propan-2-ol, and acetic acid (99.7:0.2:0.1, by volume). researchgate.net This separation was instrumental in determining the enantioselectivity of cytochrome P450 enzymes that metabolize the epoxide. researchgate.net Another investigation successfully separated the racemic mixture of this compound enantiomers using radio-chiral-phase HPLC, which allowed for the characterization of a single enantiomer, cis-9(R),10(S)-epoxystearic acid, produced by enzymatic action. uliege.be While direct separation of the methyl ester is common, derivatization to other forms, like pentafluorobenzyl esters, has also been used to resolve similar epoxy fatty acids on chiral columns. aocs.org

The selection of the mobile phase and flow rate is critical for achieving optimal resolution. msu.edu The ability to separate and quantify the individual enantiomers of this compound is fundamental for studying its formation in biological systems and its potential industrial applications. uliege.bechromatographyonline.com

Table 1: Chiral HPLC Methods for Separation of this compound Enantiomers and Analogs

| Analyte | Chiral Stationary Phase (Column) | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Methyl 9,10-epoxy[1-14C]stearate | Not specified | Hexane/propan-2-ol/acetic acid (99.7:0.2:0.1, by vol.) | Radiometric | researchgate.net |

| This compound | Chiral phase (unspecified) | Not specified | Radio-HPLC | uliege.be |

| Epoxyeicosatrienoic acid methyl esters | Chiralcel OB or Chiralcel OD | Hexane/Isopropanol mixtures | UV | nih.gov |

Advanced Techniques for In-situ Reaction Monitoring

Monitoring the epoxidation of methyl oleate (B1233923) to form this compound in real-time is essential for optimizing reaction conditions, understanding kinetics, and maximizing yield and selectivity. mdpi.com Several advanced techniques have been developed for the in-situ or near real-time analysis of this and similar fatty acid epoxidation reactions.

Reactive Mass Spectrometry: A novel approach utilizes a reactive nano-electrospray ionization (nESI) platform for the real-time analysis of fatty acids and their epoxidation by mass spectrometry (MS). rsc.org In this method, the electrospray process itself, using non-inert metal electrodes, facilitates in-situ epoxidation at the double bond. The resulting epoxide is then immediately analyzed by the mass spectrometer, allowing for real-time monitoring of the reaction products from complex mixtures without extensive sample pretreatment. rsc.org Another MS-based method involves on-tissue chemical derivatization, where a reagent like meta-chloroperoxybenzoic acid (mCPBA) is sprayed onto a sample to induce epoxidation in situ. nih.gov The resulting epoxides are then analyzed by imaging mass spectrometry, providing spatial information about the location of unsaturated fatty acids within biological tissues. nih.gov

Spectroscopic Methods: Fourier-transform infrared spectroscopy (FTIR) has been employed for the real-time monitoring of the epoxidation of fatty acid methyl esters. researchgate.net The formation of the epoxy ring can be tracked by the appearance of characteristic vibration signals, typically around 826 cm⁻¹. researchgate.net This allows for the continuous assessment of the reaction's progress and the determination of optimal reaction times. researchgate.net

Chromatographic Methods: While often used for post-reaction analysis, HPLC can be adapted for near real-time monitoring of epoxidation reactions. By taking aliquots from the reaction mixture at various time points, HPLC coupled with detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can separate and quantify the substrate (e.g., methyl oleate), the desired product (this compound), and any byproducts. mdpi.comresearchgate.net This provides detailed kinetic information and helps in understanding the formation of intermediates and side products like oligomers. mdpi.comresearchgate.net

Table 2: Advanced Techniques for Monitoring Fatty Acid Epoxidation

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Reactive nano-electrospray ionization mass spectrometry (nESI-MS) | In-situ epoxidation on an active electrode during the electrospray process, followed by real-time MS analysis. | Rapid detection and structural analysis of fatty acid isomers from complex samples. | rsc.org |

| Real-time Fourier-transform infrared spectroscopy (FTIR) | Monitors the appearance of the characteristic vibrational band of the epoxy ring. | In-situ monitoring of the epoxidation of fatty acid methyl esters to determine reaction kinetics. | researchgate.net |

| On-tissue derivatization with mass spectrometry imaging | In-situ epoxidation on a tissue slice by spraying a reagent, followed by MS imaging. | Spatially resolved identification of unsaturated fatty acid isomers in biological tissues. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) with ELSD/MS | Separation and quantification of reactants, products, and byproducts from reaction aliquots. | Monitoring reaction progress, determining conversion and selectivity, and identifying byproducts. | mdpi.comresearchgate.net |

Applications of Methyl 9,10 Epoxystearate in Materials Science and Industrial Chemistry

Role as Monomer in Bio-Based Polymer Synthesis

The drive towards a circular economy and sustainable manufacturing has spurred research into polymers derived from renewable resources. Methyl 9,10-epoxystearate (B1258512), sourced from plant oils, is an important monomer in this field. The reactivity of its epoxide group enables its participation in ring-opening polymerization reactions to create a variety of polymers.

Methyl 9,10-epoxystearate is a key monomer for the synthesis of bio-based polyesters and polyethers. Through ring-opening polymerization, the epoxide ring reacts with other monomers, such as cyclic anhydrides, to form polyester (B1180765) chains. abiosus.orgmdpi.comfnr.de This process offers a sustainable alternative to traditional petroleum-based polymers.

One significant area of research is the copolymerization of this compound with various cyclic anhydrides like phthalic, maleic, and succinic anhydride (B1165640). mdpi.comfnr.de These reactions, often facilitated by catalysts such as (salen)CrIIICl, can be conducted under solvent-free conditions, enhancing their green credentials. abiosus.org The resulting polyesters typically have number-average molecular weights (Mn) ranging from 2,000 to 10,000 g/mol and possess low glass transition temperatures, making them suitable for applications requiring flexible materials. abiosus.orgfnr.de

The synthesis of polyethers from this compound is another promising route. For instance, cationic ring-opening of epoxidized methyl oleate (B1233923) can produce oligomeric polyether polyols. These polyols can then be used to create other complex polymers, such as polyurethanes, further expanding the range of materials that can be derived from this renewable feedstock. researchgate.net

The chemical structure of this compound allows for the creation of derivatives that can be used to fine-tune the properties of the final polymers. The long alkyl chain inherent in the monomer imparts amorphous characteristics to the polyesters, while the reactive epoxide group provides a site for further chemical modifications. abiosus.orgvulcanchem.com

By selecting different cyclic anhydrides for copolymerization or by modifying the epoxystearate molecule itself, researchers can control properties like molecular weight, molecular weight distribution, and thermal characteristics of the resulting polyesters. For example, the copolymerization with phthalic anhydride has been shown to produce polyesters with narrow molecular weight distributions. abiosus.orgfnr.de The use of microwave-assisted synthesis has also been explored to shorten reaction times and improve molecular weights compared to conventional heating methods. mdpi.compreprints.org This ability to tailor polymer properties opens up possibilities for creating new materials with specific functionalities for a wide range of applications.

Below is a table summarizing the results of copolymerization of this compound with different anhydrides.

| Co-monomer | Catalyst System | Reaction Conditions | Resulting Polymer | Molecular Weight (Mn g/mol ) | Glass Transition Temp. (Tg) |

| Phthalic Anhydride | (salen)CrIIICl / n-Bu4NCl | 110-116°C, neat, 20h | Polyester | 2,000 - 10,000 | Low |

| Succinic Anhydride | (salen)CrIIICl / n-Bu4NCl | 116°C, neat | Polyester | ~3,100 | Not Determined |

| Maleic Anhydride | (salen)CrIIICl / n-Bu4NCl | 116°C, neat | Polyester | ~2,000 | Not Determined |

| Phthalic Anhydride | (salen)CrIIICl / DMAP | 100°C, Microwave | Polyester | Mw ~6,950 | Not Determined |

Table based on data from multiple research studies on polyester synthesis. abiosus.orgmdpi.compreprints.org

Functionality in Industrial Additives

Beyond its role as a monomer, this compound and its derivatives are valuable as additives in various industrial products. Their chemical properties make them effective plasticizers, stabilizers, and lubricant components.

This compound and similar epoxy fatty acid methyl esters (EFAMEs) are used as bio-based plasticizers, particularly for polyvinyl chloride (PVC). made-in-china.comgoogle.comresearchgate.net They serve as an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers. When incorporated into PVC formulations, these compounds enhance flexibility and workability. vulcanchem.commade-in-china.com

The advantages of using epoxidized esters like this compound as plasticizers include their good solubility within the polymer matrix and their ability to impart elasticity, even at low temperatures. researchgate.net They can improve the softness and vividness of the final PVC product and contribute to its cold and heat resistance. made-in-china.com Patents have described formulations of PVC plastisols that include this compound in combination with other plasticizers to achieve desired viscosity and hardness in the final fused product. google.com

The epoxide group in this compound allows it to function as a stabilizer in various industrial products, most notably in PVC. The epoxide ring can react with and neutralize acidic byproducts, such as hydrochloric acid, that are released during the degradation of PVC, thereby preventing further decomposition of the polymer. This stabilizing action enhances the durability and lifespan of the products. acs.org

Epoxy stearates are recognized for being effective stabilizers, comparable in performance to epoxidized oils but with the advantages of being less viscous. nih.gov This property is crucial for maintaining the integrity of materials exposed to heat and light during processing and end-use.

The development of biodegradable and high-performance lubricants from renewable resources is an area of active research, and this compound is a key compound of interest. acs.orgmdpi.com While plant oils themselves have good lubricity, they often suffer from poor thermal and oxidative stability. researchgate.net Chemical modification of these oils, such as through epoxidation to form this compound, is a strategy to overcome these limitations. researchgate.netresearchgate.net

The introduction of the epoxy group and subsequent ring-opening reactions can create derivatives with improved viscosity, oxidative stability, and low-temperature properties. researchgate.netrsc.org For example, the ring-opening of this compound with alcohols can produce α-hydroxy ethers, which have been studied as potential biolubricants. researchgate.net These derivatives are being investigated for applications in coatings, paints, and various lubricant formulations, offering a sustainable alternative to mineral oil-based products. researchgate.netacs.org

Role in Surfactant and Coating Development

The bifunctional nature of this compound makes it an excellent starting material for producing surfactants and polymer coatings. lp.edu.uachembk.com Its applications in this domain are primarily centered on ring-opening reactions that introduce hydrophilic functionalities onto the long hydrophobic fatty acid chain.

Novel non-ionic surfactants can be synthesized by the ring-opening of this compound with various nucleophiles. lp.edu.ua For instance, reactions with poly(ethylene glycols) (PEGs) of varying chain lengths or with glycerol (B35011) yield amphiphilic molecules with tunable properties. arabjchem.orgresearchgate.net Research has shown that surfactants derived from this epoxide exhibit performance characteristics, such as surface tension reduction, that are comparable to conventional commercial surfactants. csic.es One environmentally benign approach involves a three-step synthesis: transesterification of methyl oleate, epoxidation, and a solventless, heterogeneously catalyzed ring-opening of the resulting epoxide with PEGs. researchgate.net This method produces high yields of surfactants with minimal side products. researchgate.netresearchgate.net

| Reactant with this compound | Catalyst/Conditions | Resulting Product Type | Application |

| Poly(ethylene glycols) (PEGs) | Heterogeneous Catalyst, Solventless | PEG Ethers | Non-ionic Surfactants (Emulsifiers, Detergents) |

| Glycerol | Sodium Hydroxide | Polyglyceride Surfactants | Non-ionic Surfactants |

| n-Butanol | Sodium Hydroxide, Phase-Transfer Catalyst | Hydroxy Ether | Surface-Active Monomer |

| Imidazole | No Catalyst | Imidazole Derivative | Precursor for Polymerizable Surfactants |

In the field of coatings, this compound is utilized as a monomer for creating bio-based polyesters. abiosus.org Through solvent-free, alternating ring-opening copolymerization with various cyclic anhydrides like phthalic or succinic anhydride, polyesters with valuable properties can be formed. abiosus.orgsemanticscholar.org These reactions, often facilitated by catalysts such as (salen)CrIIICl, produce polyesters with low glass transition temperatures. abiosus.org The long alkyl chains from the fatty acid backbone impart amorphous and hydrophobic properties to the resulting polymer films, which can be advantageous for applications requiring water repellency. researchgate.net Furthermore, epoxidized methyl oleate is used as an eco-friendly plasticizer and stabilizer in polymer formulations, including those for coatings, enhancing flexibility and durability. smolecule.comresearchgate.net

Precursor for Value-Added Chemicals and Oleochemical Derivatives

The chemical reactivity of the epoxide ring in this compound allows it to be a central precursor for a variety of valuable oleochemical derivatives through two main pathways: oxidative cleavage of the C-C bond within the oxirane ring, or ring-opening without carbon bond scission.

Synthesis of Ketones and Aldehydes from Oxidative Cleavage Products

Oxidative cleavage of the C9-C10 bond in this compound yields shorter-chain bifunctional and monofunctional molecules, primarily aldehydes, which are important industrial intermediates. mdpi.com

Significant research has focused on developing efficient and selective methods for producing aldehydes from this compound. A notable process involves using tungstic acid (H₂WO₄) or supported tungsten oxide (WO₃) as a catalyst with hydrogen peroxide (H₂O₂) as a green oxidant. nih.gov This reaction proceeds through the hydrolysis of the epoxide to a vicinal diol, which is then cleaved. nih.govrsc.org This method is highly effective even at room temperature, achieving over 99% conversion of the epoxide and yielding an equimolar mixture of methyl 9-oxononanoate (B1257084) and nonanal with yields often exceeding 90%. nih.govrsc.org The mild conditions are crucial for preventing the over-oxidation of the aldehyde products to carboxylic acids. rsc.org To improve sustainability, "release and capture" catalytic systems using WO₃ and mesoporous tin oxide (SnO₂) have been developed to facilitate catalyst recycling in solvent-free conditions. rsc.org

| Catalyst System | Oxidant | Temperature | Reaction Time | Aldehyde Yield | Reference |

| H₂WO₄ | H₂O₂ | 25–35 °C | 3.5–10.5 h | >90% | nih.govrsc.org |

| WO₃/MCM-41 | H₂O₂ | 80 °C | 20 min | 78.4% | |

| WO₃ / SnO₂ | H₂O₂ | 70 °C | 20 min | 80% | rsc.org |

Alternatively, the epoxide ring can be rearranged to form ketones without cleaving the carbon backbone. The Meinwald rearrangement of this compound using various homogeneous Lewis acid catalysts leads to the formation of isomeric ketones, specifically methyl 9-oxostearate and methyl 10-oxostearate . csic.es Catalysts like copper, zinc, or ytterbium triflates have demonstrated high conversion rates (over 90%) for this transformation. csic.es

Production of Beta-Amino Alcohols and Hydroxy-Esters

Ring-opening of the epoxide with nucleophiles like amines, alcohols, or water, without breaking the carbon chain, leads to the formation of valuable bifunctional molecules such as beta-amino alcohols and hydroxy-esters. acs.orgresearchgate.net

Beta-amino alcohols are synthesized via the aminolysis of the epoxide ring. The reaction of this compound with various primary and secondary amines (aliphatic, cyclic, and aromatic) yields a mixture of two regioisomers: a 9-amino-10-hydroxy derivative and a 10-amino-9-hydroxy derivative. acs.org A noteworthy sustainable method employs Zinc(II) perchlorate (B79767) hexahydrate as a Lewis acid catalyst, which facilitates these transformations efficiently under solvent-free conditions. acs.orgvulcanchem.com This approach provides a pathway to a diverse range of beta-amino alcohols that have potential applications as synthons for biologically active molecules and new industrial materials. acs.orgresearchgate.net

Hydroxy-esters and their derivatives are produced through the ring-opening of this compound with alcohol or water nucleophiles. The acid-catalyzed reaction with alcohols (alcoholysis) yields α-hydroxy ethers. researchgate.net For example, reacting the epoxide with methanol (B129727) produces methyl 9(10)-methoxy-10(9)-hydroxystearate in high yield. rsc.org The hydrolysis of the epoxide, catalyzed by acids like sulfuric acid, results in the formation of methyl 9,10-dihydroxystearate (B1259267) . tu-dortmund.de This diol is a key intermediate for producing polyols used in polyurethane manufacturing. acs.orgacs.org Sequential epoxidation-hydrogenolysis of methyl oleate is another route to obtain methyl 9(10)-hydroxystearate. researchgate.net

| Nucleophile | Catalyst | Product |

| Butylamine | Zinc(II) perchlorate hexahydrate | Methyl 9-(butylamino)-10-hydroxyoctadecanoate / Methyl 10-(butylamino)-9-hydroxyoctadecanoate |

| Piperidine | Zinc(II) perchlorate hexahydrate | Methyl 10-hydroxy-9-(piperidin-1-yl)octadecanoate / Methyl 9-hydroxy-10-(piperidin-1-yl)octadecanoate |

| Methanol | Acid Catalyst | Methyl 9(10)-methoxy-10(9)-hydroxystearate |

| Water | Sulfuric Acid | Methyl 9,10-dihydroxystearate |

| 2-Ethylhexanol | Sulfuric Acid | Isobutyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate |